8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline
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Overview
Description
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline is an organic compound that features a quinoline ring system substituted with a 1,3-dioxane moiety linked via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline typically involves the following steps:
Formation of the 1,3-Dioxane Moiety: The 1,3-dioxane ring can be synthesized through the acetalization of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Coupling with Quinoline: The final step involves coupling the 1,3-dioxane-sulfanyl intermediate with a quinoline derivative, often through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline can undergo various chemical reactions, including:
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance binding affinity through interactions with metal ions or thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with antioxidant properties.
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A dioxane derivative used as a precursor in organic synthesis.
Uniqueness
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline is unique due to the combination of the quinoline ring and the 1,3-dioxane moiety linked via a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34g/mol |
IUPAC Name |
8-(1,3-dioxan-4-ylmethylsulfanyl)quinoline |
InChI |
InChI=1S/C14H15NO2S/c1-3-11-4-2-7-15-14(11)13(5-1)18-9-12-6-8-16-10-17-12/h1-5,7,12H,6,8-10H2 |
InChI Key |
IPHXGRCLNDAXBR-UHFFFAOYSA-N |
SMILES |
C1COCOC1CSC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1COCOC1CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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